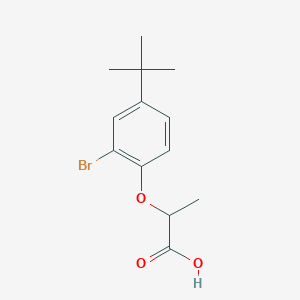
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid, also known as BPPA, is a chemical compound that has been used in scientific research due to its unique properties. BPPA is a derivative of phenoxypropanoic acid and is synthesized through a multistep process.
Wirkmechanismus
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid binds to FABPs through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs induces a conformational change in the protein, which can be detected using various spectroscopic techniques. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs can also be used to study the kinetics of fatty acid binding and release.
Biochemical and Physiological Effects:
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can inhibit the activity of FABPs, which can lead to a decrease in fatty acid uptake and metabolism. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has also been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. In vivo studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can decrease plasma triglyceride levels in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid in lab experiments is that it is a highly specific tool for studying the binding of fatty acids to FABPs. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has a high affinity for FABPs and does not bind to other proteins or lipids. However, one limitation of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is that it is a synthetic compound and may not accurately mimic the binding of natural fatty acids to FABPs.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid. One area of research is the development of new compounds that can selectively target different FABPs. Another area of research is the use of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid as a tool to study the role of FABPs in disease states such as obesity and diabetes. Finally, 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the kinetics of fatty acid binding and release in different tissues and cell types.
Synthesemethoden
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid involves a multistep process. First, 2-bromo-4-tert-butylphenol is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-bromo-2-methylpropanoyl chloride to form the 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid intermediate. Finally, the intermediate is hydrolyzed to form 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been used in scientific research as a tool to study the binding of fatty acids to proteins. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is a fatty acid analog that binds to fatty acid binding proteins (FABPs) with high affinity. FABPs are involved in the transport and metabolism of fatty acids, and their binding to 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the function of FABPs.
Eigenschaften
Produktname |
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid |
|---|---|
Molekularformel |
C13H17BrO3 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
2-(2-bromo-4-tert-butylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-8(12(15)16)17-11-6-5-9(7-10(11)14)13(2,3)4/h5-8H,1-4H3,(H,15,16) |
InChI-Schlüssel |
KXIHIHBOOAAHCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)



![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)